molecular formula C26H26N4 B5780259 Dhodh-IN-24

Dhodh-IN-24

Cat. No.: B5780259
M. Wt: 394.5 g/mol
InChI Key: XSBOGKVBQVODDT-MKYUKRCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhodh-IN-24 is a compound that targets dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibitors of DHODH, such as this compound, have shown promise in the treatment of various cancers and autoimmune diseases by disrupting pyrimidine synthesis and inducing cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally, it involves:

    Formation of Intermediates: This step may involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form intermediate compounds.

    Coupling Reaction: The final step often involves a coupling reaction where the intermediate is reacted with another compound to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) may be used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-24 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .

Scientific Research Applications

Dhodh-IN-24 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of DHODH in pyrimidine synthesis and its impact on cellular metabolism.

    Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell types.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, autoimmune diseases, and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting DHODH .

Mechanism of Action

Dhodh-IN-24 exerts its effects by inhibiting DHODH, which catalyzes the fourth step of de novo pyrimidine nucleotide synthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Dhodh-IN-24 can be compared with other DHODH inhibitors such as:

These compounds share the common feature of targeting DHODH but differ in their chemical structures, therapeutic applications, and specific mechanisms of action.

Properties

IUPAC Name

N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOGKVBQVODDT-MKYUKRCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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